molecular formula C20H20FNO3S B1443946 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1391194-50-5

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Cat. No.: B1443946
CAS No.: 1391194-50-5
M. Wt: 373.4 g/mol
InChI Key: XKXRRKWLOOSELF-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-Fluoro prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of blood clots .

Mode of Action

4-Fluoro prasugrel is a prodrug, which means it is metabolized in the body to produce an active compound . This active metabolite irreversibly binds to the P2Y12 receptor on platelets . By doing so, it prevents the activation of the glycoprotein GPIIb/IIIa receptor complex . This action inhibits ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of 4-Fluoro prasugrel affects the biochemical pathway of platelet activation and aggregation . By inhibiting the P2Y12 receptor, it prevents the activation of the GPIIb/IIIa receptor complex . This complex is crucial for platelets to bind to fibrinogen, an essential step in the formation of blood clots . Therefore, the inhibition of this pathway reduces the risk of thrombotic cardiovascular events .

Pharmacokinetics

The pharmacokinetics of 4-Fluoro prasugrel involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed, with a bioavailability of over 79% . It is metabolized in the liver to its active metabolite . The active metabolite has a volume of distribution of 44-68 L . The elimination of 4-Fluoro prasugrel involves the excretion of inactive metabolites, with about 68% excreted in the urine and 27% in the feces .

Result of Action

The result of 4-Fluoro prasugrel’s action is a significant reduction in platelet activation and aggregation . This leads to a decreased risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of 4-Fluoro prasugrel can be influenced by various environmental factors. For instance, the presence of other medications that increase the risk of bleeding, such as warfarin, heparin, fibrinolytic therapy, and long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs), can increase the risk of bleeding associated with 4-Fluoro prasugrel . Additionally, patient-specific factors such as age, body weight, and history of certain conditions can also influence the drug’s action, efficacy, and stability .

Properties

IUPAC Name

[5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13/h4-7,10,14,19H,2-3,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXRRKWLOOSELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391194-50-5
Record name 4-Fluoro prasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUORO PRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WD5R317I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 2
Reactant of Route 2
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 3
Reactant of Route 3
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 4
Reactant of Route 4
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 5
Reactant of Route 5
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Customer
Q & A

Q1: What is the significance of 5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate in the context of Prasugrel?

A: This compound is identified as "impurity-III" in the research paper focusing on the identification and characterization of related substances found during Prasugrel development. [] It represents one of the six impurities detected using a gradient high-performance liquid chromatography (HPLC) method. While the paper focuses on characterizing these impurities, it doesn't delve into their specific biological activities or implications regarding Prasugrel's efficacy or safety.

Q2: How was this compound characterized in the study?

A2: The researchers utilized a multifaceted approach to characterize this impurity:

  • LC-MS: Liquid chromatography–mass spectrometry was employed to determine the molecular mass of the impurity. []
  • Synthesis: The impurity was synthesized to confirm its structure and to enable further analysis. []
  • Co-injection: The synthesized impurity was co-injected with samples containing the impurity. Matching retention times in HPLC analysis provided further confirmation of the compound's identity. []
  • Spectroscopy: The researchers used a combination of spectroscopic techniques - IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and MS (mass spectrometry) - to analyze the structural features and confirm the identity of the impurity. []

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